While there are entries for this compound in PubChem and studies on similar compounds containing a hydrazonyl halide functional group Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate: ), research on this specific compound seems to be scarce.
Based on the structure of Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate, some potential areas for future research could include:
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 295.55 g/mol. This compound is characterized by its white to off-white crystalline appearance and is primarily soluble in organic solvents like ethanol and acetone, while being insoluble in water. The melting point of this compound ranges from 123°C to 126°C, indicating its stability under normal conditions but susceptibility to decomposition at elevated temperatures or acidic environments .
The primary reaction associated with ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate involves its synthesis through the condensation of ethyl 2-chloroacetoacetate with 3,4-dichlorophenylhydrazine. This reaction typically requires a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the hydrazone linkage. The general reaction can be represented as follows:
Post-synthesis, the compound can undergo further reactions typical of hydrazones, such as oxidation or hydrolysis, depending on the conditions applied.
The synthesis of ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate can be achieved through a two-step process:
Characterization of the synthesized compound can be performed using spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and purity .
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Several compounds share structural similarities with ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate. Here are some notable examples:
These compounds exhibit variations in their substituents that can significantly affect their biological activities and chemical reactivity.